REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]2[CH2:8][CH2:9][CH:3]1[CH:4]=[C:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=1)[CH2:6]2>C(O)C>[CH3:1][N:2]1[CH:7]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=1)[CH2:6]2
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Name
|
8-Methyl-3-(3-nitrophenyl)-8-azabicyclo[3.2.1]oct-2-ene
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Quantity
|
0.146 g
|
Type
|
reactant
|
Smiles
|
CN1C2C=C(CC1CC2)C2=CC(=CC=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
PdC
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temp.
|
Type
|
WAIT
|
Details
|
hydrogenation was continued for a further 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through kieselguhr
|
Type
|
WASH
|
Details
|
the filter pad was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was then evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |